molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid

Cat. No.: B1446321
CAS No.: 1955507-43-3
M. Wt: 223.22 g/mol
InChI Key: AGVTVUAYYAWTPP-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid typically involves the protection of the pyridine nitrogen atom with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Removal of the Boc group yields pyridine-4-carboxylic acid.

    Coupling: Formation of biaryl compounds when coupled with aryl boronic acids.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVTVUAYYAWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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